RORγ Inverse Agonist Activity: Scaffold-Class Potency vs. Biaryl Ether Lead (Cross-Study Class-Level Inference)
No published RORγ reporter assay data exist specifically for compound 1207024-32-5. However, the closest publicly disclosed, structurally characterized analog within the pyrazole–benzamide series is compound 4j, which exhibits an IC50 of 13 nM in a RORγ Gal4 luciferase reporter assay [1]. This represents a >10-fold improvement in potency over the initial biaryl lead compound 4a (IC50 = 150 nM) [1]. While 1207024-32-5 differs from 4j by the presence of a phenylformamido group instead of the substituted aminopyrazole moiety, it resides within the same core chemotype described in the Amgen/Teijin patent [2]. For procurement purposes, the compound's value lies in its potential to extend the structure–activity relationship (SAR) beyond the published 4j scaffold while retaining the pyrazole–benzamide pharmacophore required for RORγ engagement.
| Evidence Dimension | RORγ inverse agonism (Gal4 luciferase reporter assay, IC50) |
|---|---|
| Target Compound Data | Not directly reported for 1207024-32-5 |
| Comparator Or Baseline | Compound 4j (closest published pyrazole–benzamide RORγ inverse agonist): IC50 = 13 nM; Compound 4a (biaryl lead): IC50 = 150 nM |
| Quantified Difference | ~11.5-fold improvement from 4a to 4j within the pyrazole-containing benzamide phenotype |
| Conditions | RORγ Gal4 luciferase reporter assay in HEK293 cells (as reported in Wang et al., 2015) |
Why This Matters
This establishes the pyrazole–benzamide chemotype as a validated RORγ inverse agonist scaffold, and 1207024-32-5, as an uncharacterized member, offers a structurally distinct vector for SAR exploration compared to the published 4j/5m series.
- [1] Wang T, Banerjee D, Bohnert T, Chao J, Enyedy I, Fontenot J, Guertin K, Jones H, Lin EY, Marcotte D, Talreja T, Van Vloten K. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015 Aug 1;25(15):2985-90. doi: 10.1016/j.bmcl.2015.05.028. PMID: 26048789. View Source
- [2] Beck, H. P. et al. Pyrazole Amide Derivative. U.S. Patent Application Publication US 2015/0266824 A1, September 24, 2015. Assignee: Amgen Inc. and Teijin Pharma Limited. View Source
